Mapcho-10

描述

准备方法

Synthetic Routes and Reaction Conditions

Mapcho-10 is synthesized through a series of chemical reactions involving the alkylation of phosphocholine. The synthetic route typically involves the reaction of decyl bromide with phosphocholine under basic conditions to form n-decylphosphocholine . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the product meets the required specifications for research and industrial applications .

化学反应分析

Types of Reactions

Mapcho-10 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding phosphocholine oxides.

Reduction: The compound can be reduced to form phosphocholine derivatives with different alkyl chain lengths.

Substitution: This compound can undergo substitution reactions where the decyl group is replaced with other alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkyl halides and strong bases like sodium hydride are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives with different alkyl chain lengths and functional groups, which can be used for different biochemical applications .

科学研究应用

Mapcho-10 has a wide range of scientific research applications, including:

作用机制

Mapcho-10 exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound forms micelles that encapsulate the hydrophobic regions of proteins, allowing them to remain stable and functional in solution . The molecular targets include various membrane proteins, and the pathways involved are primarily related to protein solubilization and stabilization .

相似化合物的比较

Mapcho-10 is compared with other similar compounds such as:

n-dodecylphosphocholine: Similar in structure but has a longer alkyl chain, making it more hydrophobic and suitable for different applications.

decanoyl lysophosphatidylcholine: Less stable to hydrolytic degradation compared to this compound.

n-hexylphosphocholine: Has a shorter alkyl chain and different solubilization properties.

This compound is unique due to its balance of hydrophobicity and stability, making it an ideal detergent for a wide range of biochemical applications .

生物活性

Mapcho-10, also known as n-decylphosphocholine, is a zwitterionic detergent that has garnered attention for its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its significance in various applications.

Overview of this compound

The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins. Its zwitterionic nature allows it to solubilize membrane proteins effectively, facilitating their study and characterization. The following table summarizes the key properties and mechanisms associated with this compound:

Biological Activity Studies

Research has demonstrated that this compound exhibits several biological activities, particularly in the context of membrane protein studies. For instance, studies have shown that it can enhance the solubility of challenging membrane proteins, which are often difficult to study due to their hydrophobic nature.

Case Study: Protein Solubilization

A significant study investigated the effectiveness of this compound in solubilizing the outer membrane protein OmpX from Escherichia coli. The results indicated that this compound not only solubilized OmpX but also maintained its functional integrity, allowing for further biochemical assays. This is crucial for understanding protein function and interactions in cellular membranes .

Antitumor Activity

While primarily recognized for its role in protein solubilization, emerging research suggests that this compound may also possess antitumor properties. In a study examining various phospholipid derivatives, it was noted that certain concentrations of this compound could inhibit the growth of cancer cell lines, although the mechanisms behind this activity require further investigation .

Comparative Analysis with Other Detergents

To provide context on the effectiveness of this compound compared to other detergents used in biological applications, the following table presents a comparison:

| Detergent | Solubilization Efficiency | Stability | Applications |

|---|---|---|---|

| This compound | High | Very stable | Protein purification |

| SDS (Sodium dodecyl sulfate) | Moderate | Less stable | Protein denaturation |

| Triton X-100 | High | Moderate | Membrane protein extraction |

Conclusion and Future Directions

This compound represents a promising compound with significant potential in biological research, particularly in the fields of protein chemistry and cancer biology. Its unique properties facilitate the study of membrane proteins while also hinting at possible therapeutic applications against tumors. Future research should focus on elucidating the precise mechanisms through which this compound exerts its effects on both protein solubilization and potential antitumor activity.

属性

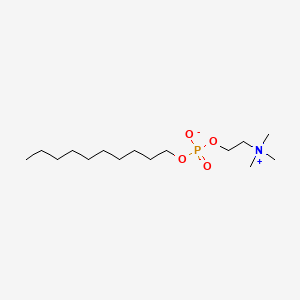

IUPAC Name |

decyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVDGSCGBGBGFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H34NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220782 | |

| Record name | N-Decylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70504-28-8 | |

| Record name | N-Decylphosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes the synthesized compound unique in terms of its physical properties?

A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。